An In-depth Technical Guide on the Core Properties of (Aminomethyl)phosphonic acid-13C,15N
An In-depth Technical Guide on the Core Properties of (Aminomethyl)phosphonic acid-13C,15N
(Aminomethyl)phosphonic acid (AMPA) is recognized primarily as the main degradation product of glyphosate, one of the world's most widely used herbicides. The isotopically labeled variant, (Aminomethyl)phosphonic acid-13C,15N, incorporates stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). This labeling renders the molecule heavier than its native counterpart, making it an ideal internal standard for quantitative analyses.[1] Its primary application is in analytical chemistry, particularly in methods using mass spectrometry, to ensure the accurate quantification of AMPA in complex matrices like water, soil, food, and biological fluids.[2][3][4] The use of an isotopic internal standard is crucial for correcting variations in sample preparation and instrument response, thereby improving the reliability and precision of analytical results.[2][5]
Basic Physical and Chemical Properties
The fundamental properties of (Aminomethyl)phosphonic acid-13C,15N are nearly identical to those of unlabeled AMPA, with the primary difference being its molecular weight. Isotopic substitution has a negligible effect on properties such as melting point, solubility, and acidity (pKa).
| Property | Value | Source(s) |
| Chemical Formula | ¹³CH₆¹⁵NO₃P | [6] |
| Molecular Weight | 113.02 g/mol | [6] |
| Appearance | White Solid | [7] |
| Melting Point | >300 °C (for unlabeled AMPA) | [7] |
| Water Solubility | Soluble | [7][8] |
| Acidity (pKa) | pKₐ₁: ~2.35, pKₐ₂: ~5.9, pKₐ₃: ~10.8 (at 25°C, for unlabeled AMPA) | [7] |
| Stability | Stable. Should be protected from moisture. Incompatible with strong oxidizing agents. | [7] |
| Isotopic Enrichment | Typically ≥98% for ¹⁵N and ≥99% for ¹³C | [9][10] |
| Unlabeled CAS Number | 1066-51-9 | [9][10] |
| Labeled SMILES String | [15NH2][13CH2]P(=O)(O)O | [6] |
Biological and Environmental Significance
AMPA is formed in the environment through the microbial degradation of glyphosate. Understanding its properties is crucial for monitoring environmental contamination and assessing human exposure to glyphosate-related compounds.
AMPA is an amphoteric molecule, meaning it can act as both an acid and a base. Its chemical structure contains a basic amino group and acidic phosphonic acid groups, resulting in multiple dissociation constants (pKa values).[8] This property dictates the molecule's charge state at different pH levels, which is a critical factor in its environmental mobility and in the design of analytical extraction methods.
Experimental Protocols
Protocol for pKa Determination via Potentiometric Titration
This standard method is used to determine the acid dissociation constants of a substance.
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Objective: To determine the pKa values of (Aminomethyl)phosphonic acid by measuring pH changes upon the addition of a titrant.
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Materials:
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(Aminomethyl)phosphonic acid sample
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
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Calibrated pH meter and electrode
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Magnetic stirrer and stir bar
-
Burette
-
-
Methodology:
-
Preparation: Accurately weigh a sample of (Aminomethyl)phosphonic acid and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized NaOH solution above the beaker.
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Initial Measurement: Record the initial pH of the AMPA solution.
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Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Data Collection: Continue the titration well past the final equivalence point, ensuring all three protons have been titrated.
-
Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) to accurately determine the equivalence points, which appear as peaks.
-
The pKa values correspond to the pH at the half-equivalence points (i.e., the pH at half the volume of NaOH required to reach each equivalence point).
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Protocol for Quantification of AMPA using LC-MS/MS with Isotopic Internal Standard
(Aminomethyl)phosphonic acid-13C,15N is primarily used as an internal standard (IS) for the accurate quantification of native AMPA in various samples.[2][4]
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Objective: To accurately measure the concentration of unlabeled AMPA in a sample matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and an isotopic internal standard.
-
Materials:
-
Sample (e.g., water, urine extract)
-
(Aminomethyl)phosphonic acid-13C,15N (Internal Standard) solution of known concentration
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Appropriate LC column (e.g., mixed-mode anion exchange, HILIC)[3]
-
Mobile phases and sample preparation reagents (e.g., solid-phase extraction cartridges)[2][4]
-
-
Methodology:
-
Standard and Sample Preparation:
-
Prepare a series of calibration standards containing known concentrations of native AMPA.
-
Spike a constant, known amount of the (Aminomethyl)phosphonic acid-13C,15N internal standard solution into every calibration standard, quality control sample, and unknown sample.[3][11]
-
Perform sample cleanup if necessary, for example, using solid-phase extraction (SPE) to remove interfering matrix components.[2][4]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
The LC system separates AMPA from other components in the sample.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both native AMPA (e.g., m/z 110 → 79) and the labeled internal standard (e.g., m/z 112 → 63).[5]
-
-
Quantification:
-
Integrate the peak areas for both the native analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards.
-
Determine the concentration of AMPA in the unknown samples by interpolating their peak area ratios from the calibration curve. The ratio-based calculation corrects for any loss during sample prep or fluctuations in instrument performance.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities [mdpi.com]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminomethyl phosphonic acid (AMPA) 13C 15N 100 µg/mL in Wa… [cymitquimica.com]
- 7. 1066-51-9 CAS MSDS ((Aminomethyl)phosphonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. redalyc.org [redalyc.org]
- 9. (Aminomethyl)phosphonic acid (AMPA) (¹³C, 99%; ¹âµN, 98%; methylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Aminomethylphosphonic acid (AMPA) (¹³C, 99%; ¹âµN, 98%, methylene-Dâ, 98%) 100 µg/mL in H2O - Cambridge Isotope Laboratories, CDNLM-6786-1.2 [isotope.com]
- 11. waters.com [waters.com]
